Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate
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Overview
Description
Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate is a chemical compound that features a pyridine ring substituted with a carboxylate group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate typically involves the reaction of a pyridine derivative with an appropriate alkyne and a methylsulfanyl group. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the alkyne group can produce alkenes or alkanes.
Scientific Research Applications
Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, while the alkyne and methylsulfanyl groups can modulate the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of specific biological pathways, making the compound useful in various research applications.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-1,4-dihydropyrimidine derivatives: These compounds share the methylsulfanyl group and have been studied for their biological activities.
4-Hydroxy-2-quinolones: These compounds have similar structural features and are known for their pharmaceutical applications.
Uniqueness
Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate is unique due to its combination of a pyridine ring, an alkyne group, and a methylsulfanyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
pent-4-yn-2-yl 2-methylsulfanylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-4-5-9(2)15-12(14)10-6-7-13-11(8-10)16-3/h1,6-9H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHFAVASFJGPRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)OC(=O)C1=CC(=NC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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